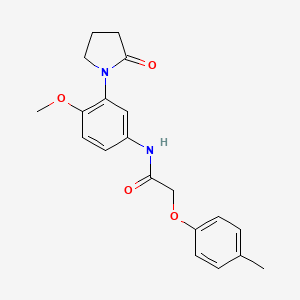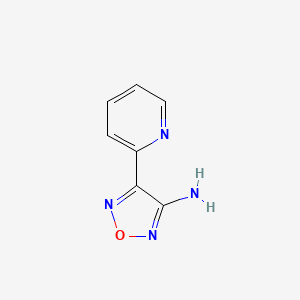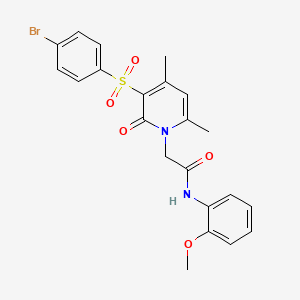
2-(3-((4-溴苯基)磺酰)-4,6-二甲基-2-氧代吡啶-1(2H)-基)-N-(2-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide, falls under the category of organic compounds known for their potential in various chemical and biological applications. This section would typically cover its relevance in research, potential applications (excluding drug use), and why it has garnered scientific interest.
Synthesis Analysis
The synthesis of complex molecules like 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves multiple steps, including the functionalization of pyridin rings, introduction of the sulfonyl group, and final acetylation. Techniques such as nucleophilic substitution reactions, use of protecting groups, and catalysis may be employed. While specific synthesis routes for this compound are not readily available in the cited papers, similar compounds have been synthesized through methodologies involving sulfonamide linkage formation and acetylation steps, indicating a potential pathway for its synthesis (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves computational and spectroscopic methods to determine the configuration, conformation, and electronic structure. The presence of the sulfonyl group and acetamide moiety in the molecule suggests specific electronic characteristics and potential sites for reactivity. X-ray crystallography, NMR, and mass spectrometry are crucial in elucidating the structure. However, specific structural analyses for this compound were not found in the reviewed literature.
Chemical Reactions and Properties
Compounds with sulfonyl and acetamide groups are known to exhibit diverse chemical reactivity, such as participation in substitution reactions, potential for hydrogen bonding, and interactions with biological molecules. The bromophenyl group further introduces opportunities for cross-coupling reactions, useful in expanding chemical libraries (Han, 2010). The specific chemical behavior would depend on the surrounding functional groups and reaction conditions.
科学研究应用
新型合成技术
Saini等人(2019年)回顾了奥美拉唑及质子泵抑制剂的药物杂质的新型合成方法。该研究强调了质子泵抑制剂的开发,并分析了抗溃疡药奥美拉唑的各种药物杂质。该综述讨论了新型合成过程及其产率,并提出合成的质子泵抑制剂杂质可用作进一步研究的标准杂质,包括其他化合物的开发(Saini, Majee, Chakraborthy, & Salahuddin, 2019)。
环境应用
Prasannamedha和Kumar(2020年)回顾了使用清洁技术从水溶液中去除磺胺甲唑的污染。该综述提供了关于磺胺甲唑的出现、命运、毒性效应以及涉及去除技术的重要材料的见解。该论文强调了发展可持续技术的重要性,重点关注其对经济产业化的可行性和成本因素。该研究指出了这些见解对于去除有毒污染物如磺胺甲唑的相关性,这可能与其他化学化合物的环境管理有相似之处(Prasannamedha & Kumar, 2020)。
化学修饰和生物活性
Petzold-Welcke等人(2014年)描述了将木聚糖化学修饰为具有特定性能的生物聚合物醚和酯。该论文详细介绍了条件对产品结构和性能的影响,并讨论了这些修饰生物聚合物在药物传递和作为纸张强度添加剂等领域的潜在应用。该研究结果表明,化合物的化学修饰,如2-(3-((4-溴苯基)磺酰)-4,6-二甲基-2-氧代吡啶-1(2H)-基)-N-(2-甲氧基苯基)乙酰胺,具有开发具有特定功能性能的新材料的潜力(Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)。
溶剂相互作用和分子结构
Kiefer,Noack和Kirchner(2011年)回顾了二甲基亚砜(DMSO)与共溶剂分子的相互作用。他们重点讨论了决定溶解性能和溶液行为的氢键和范德华力。该综述讨论了这些相互作用对涉及分子的分子结构的影响,提供了有关溶剂体系中相互作用性质的见解。这些信息可能对理解复杂化学化合物的溶剂相互作用和分子行为具有相关性,如2-(3-((4-溴苯基)磺酰)-4,6-二甲基-2-氧代吡啶-1(2H)-基)-N-(2-甲氧基苯基)乙酰胺(Kiefer, Noack, & Kirchner, 2011)。
属性
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-14-12-15(2)25(13-20(26)24-18-6-4-5-7-19(18)30-3)22(27)21(14)31(28,29)17-10-8-16(23)9-11-17/h4-12H,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHZBPZCLDFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)

![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2483723.png)
![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)
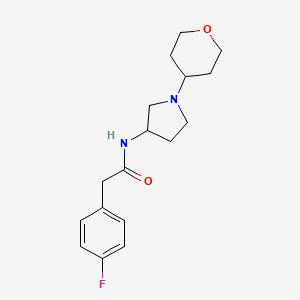
![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2483729.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)
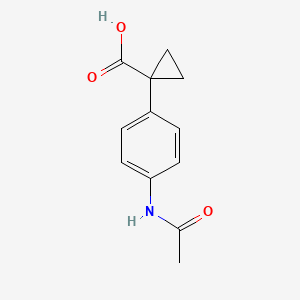
![methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2483734.png)
![3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483735.png)
